F-Amidine (trifluoroacetate salt)
Overview
Description
F-Amidine (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of protein arginine deiminases (PADs). It is particularly selective for PAD1 and PAD4, making it a valuable tool in biochemical research. The compound has the molecular formula C14H19FN4O2 • CF3COOH and a molecular weight of 408.4 .
Mechanism of Action
Target of Action
F-Amidine (trifluoroacetate salt) is an inhibitor of protein arginine deiminases (PADs), specifically PAD1 and PAD4 . PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination .
Mode of Action
F-Amidine selectively inhibits PAD1 and PAD4 by irreversibly inactivating all four PAD subtypes . This inactivation occurs through the covalent modification of an active site cysteine that is crucial for the enzyme’s catalytic activity .
Biochemical Pathways
The primary biochemical pathway affected by F-Amidine is the citrullination process, which is catalyzed by PADs . By inhibiting PADs, F-Amidine disrupts this pathway, potentially affecting various biological processes where citrullination plays a role, such as gene regulation and immune response.
Pharmacokinetics
It is soluble in DMF and DMSO at 20 mg/ml, in ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
F-Amidine’s inhibition of PADs has been shown to have cytotoxic effects on certain cancer cell lines. Specifically, it has been found to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines .
Action Environment
The action of F-Amidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH of the environment could potentially influence its solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
F-Amidine (trifluoroacetate salt) selectively inhibits PAD1 and PAD4, with IC50 values of 29.5 µM and 21.6 µM respectively . It irreversibly inactivates all four PAD subtypes by covalently modifying an active site cysteine that is crucial for its catalytic activity .
Cellular Effects
F-Amidine (trifluoroacetate salt) has been shown to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines
Molecular Mechanism
The molecular mechanism of F-Amidine (trifluoroacetate salt) involves the irreversible inactivation of PAD subtypes. This is achieved through the covalent modification of an active site cysteine, which is essential for the catalytic activity of these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-Amidine (trifluoroacetate salt) involves multiple steps, starting with the preparation of the core amidine structure. The synthetic route typically includes the following steps:
Formation of the Amidine Core: This involves the reaction of an appropriate amine with a nitrile compound under acidic conditions to form the amidine group.
Trifluoroacetate Salt Formation: The final step involves the reaction of the amidine compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of F-Amidine (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
F-Amidine (trifluoroacetate salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces the corresponding reduced forms .
Scientific Research Applications
F-Amidine (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving protein arginine deiminases, helping to elucidate the role of these enzymes in various biochemical pathways.
Biology: The compound is used to study the process of citrullination, a post-translational modification of proteins that plays a role in gene regulation and immune response.
Medicine: F-Amidine (trifluoroacetate salt) is investigated for its potential therapeutic applications in diseases such as cancer and rheumatoid arthritis, where PADs are implicated.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting PADs
Comparison with Similar Compounds
Similar Compounds
Cl-Amidine: Another PAD inhibitor with a similar structure but different selectivity and potency.
TDFA (Thr-Asp-F-amidine): A derivative of F-Amidine designed to increase selectivity, bioavailability, and potency.
Uniqueness
F-Amidine (trifluoroacetate salt) is unique due to its high selectivity for PAD1 and PAD4, making it a valuable tool for studying these specific enzymes. Its ability to irreversibly inhibit PADs through covalent modification of the active site cysteine sets it apart from other inhibitors .
Properties
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLIKJNBRPBOO-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877617-46-4 | |
Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?
A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].
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